4-[Ethyl(phenyl)phosphanyl]butan-1-OL
Description
4-[Ethyl(phenyl)phosphanyl]butan-1-OL is a phosphorus-containing alcohol derivative characterized by a butan-1-ol backbone substituted with an ethyl(phenyl)phosphanyl group. This structural motif combines the hydrophilicity of the alcohol group with the electron-rich phosphanyl moiety, which is known to influence coordination chemistry and catalytic activity. Potential applications include its use as a ligand in transition-metal catalysis or as a modifier in polymer synthesis due to its dual functional groups.
Properties
CAS No. |
54807-90-8 |
|---|---|
Molecular Formula |
C12H19OP |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
4-[ethyl(phenyl)phosphanyl]butan-1-ol |
InChI |
InChI=1S/C12H19OP/c1-2-14(11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 |
InChI Key |
NYNLLEJCTAGROE-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CCCCO)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl(phenyl)phosphanyl]butan-1-OL can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of phenylethyl magnesium bromide with ethylene oxide, followed by hydrolysis to yield the desired alcohol.
Condensation and Hydrogenation: Another method includes the condensation of phenylacetaldehyde with acetaldehyde, followed by hydrogenation and reduction of the unsaturated aldehyde.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[Ethyl(phenyl)phosphanyl]butan-1-OL undergoes various chemical reactions, including:
Cyclization: In the presence of phosphoric acid at high temperatures, it undergoes cyclization to yield tetralin.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Cyclization: Phosphoric acid at high temperatures.
Major Products
Oxidation: 2-phenyltetrahydrofuran.
Cyclization: Tetralin.
Scientific Research Applications
4-[Ethyl(phenyl)phosphanyl]butan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Ethyl(phenyl)phosphanyl]butan-1-OL involves its interaction with molecular targets through its hydroxyl and phosphanyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and context.
Comparison with Similar Compounds
Key Compounds:
ATB1095 (4-(3,4-bis(benzyloxy)phenyl)butan-1-ol) :
- Structure : Features a butan-1-ol chain linked to a bis-benzyloxy-substituted phenyl group.
- Synthesis : Synthesized via LiAlH4 reduction of a methyl ester precursor, yielding a 61% isolated product .
- Contrast : Unlike 4-[Ethyl(phenyl)phosphanyl]butan-1-OL, ATB1095 lacks phosphorus but includes ether groups, which enhance steric bulk and electron-donating properties.
Butan-1-ol :
- Structure : A simple primary alcohol.
- Reactivity : Reacts with phenyl isocyanate (PhNCO) to form urethanes, with reaction kinetics heavily influenced by amine catalysts like DMDEE and DMP .
- Contrast : The absence of a phosphanyl group in butan-1-ol simplifies its reactivity profile but limits its utility in coordination chemistry.
Reactivity and Catalytic Role
Reaction with Isocyanates:
Coordination Chemistry:
- Phosphanyl groups are strong electron donors, making this compound a candidate for metal-ligand complexes. This differs from ATB1095, where benzyloxy groups lack such coordination capability.
Physical and Thermodynamic Properties
Data Table: Comparison of Key Properties
Key Observations:
- The phosphanyl group in this compound increases molecular weight and polarity compared to butan-1-ol, likely reducing volatility.
- ATB1095’s benzyloxy groups impart higher hydrophobicity, whereas the phosphanyl group may enhance solubility in coordinating solvents (e.g., DMF).
Computational and Mechanistic Insights
- Studies on butan-1-ol/PhNCO reactions using DFT methods (BHandHLYP/6-31G(d)) validated the role of catalysts in lowering energy barriers . Similar computational approaches could predict the phosphanyl group’s impact on reaction pathways.
- Prediction : The phosphanyl group’s electron-withdrawing nature might stabilize transition states in nucleophilic reactions, contrasting with the electron-donating effects of benzyloxy groups in ATB1093.
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